1-((5-((4-氯苄基)硫)-1,3,4-噁二唑-2-基)甲基)嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

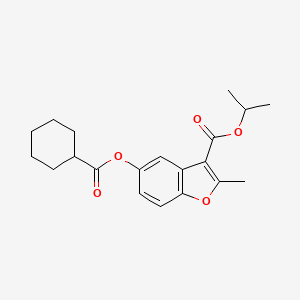

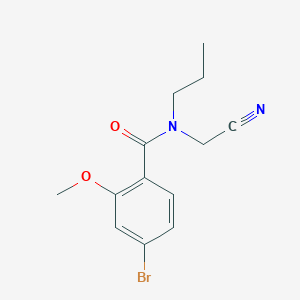

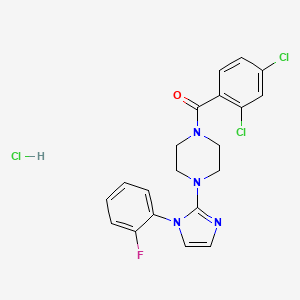

The compound “1-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring, an oxadiazole ring, and a benzyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the aromatic pyrimidine and oxadiazole rings. The chlorine atom on the benzyl group is an electron-withdrawing group, which could influence the electronic properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the pyrimidine ring might undergo reactions at the nitrogen atoms, while the sulfur atom in the thioether group could also be a site of reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar groups and the aromatic rings could influence its solubility, boiling point, melting point, and other physical properties .科学研究应用

抗结核活性

结核病(TB)仍然是全球性的健康问题,需要寻找有效的抗结核药物。研究人员已经研究了该化合物的衍生物的抗分枝杆菌特性。 在一项研究中 ,合成了新型取代的 N-(6-(4-(吡嗪-2-羰基)哌嗪/高哌嗪-1-基)吡啶-3-基)苯甲酰胺衍生物并进行了评估。值得注意的是,几种化合物对结核分枝杆菌 H37Ra 表现出显着的活性,其低抑制浓度 (IC~50~) 范围为 1.35 至 2.18 μM。这些有希望的结果突出了其作为抗结核药物候选者的潜力。

激酶抑制

该化合物的结构表明其具有潜在的激酶抑制活性。 在相关背景下,亲脂性取代的优化导致了对蛋白激酶 B (PKB) 具有显着选择性的 ATP 竞争性抑制剂,而对密切相关的激酶,例如 PKA,则没有选择性 。这些抑制剂可能在癌症治疗和其他激酶相关疾病中发挥作用。

FGFR 抑制

成纤维细胞生长因子受体 (FGFR) 在细胞增殖和迁移中起着至关重要的作用。化合物 4h,是我们分子的衍生物,对 FGFR1-4 表现出有效的 FGFR 抑制活性,其 IC50 值分别为 7、9、25 和 712 nM。 此外,它还抑制乳腺癌细胞增殖并诱导凋亡 。这表明它具有靶向 FGFR 的抗癌药物潜力。

作用机制

未来方向

属性

IUPAC Name |

1-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN4O3S/c15-10-3-1-9(2-4-10)8-23-14-18-17-12(22-14)7-19-6-5-11(20)16-13(19)21/h1-6H,7-8H2,(H,16,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLCPNBMIPKKSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NN=C(O2)CN3C=CC(=O)NC3=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2405086.png)

![5-Chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2405089.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2405096.png)

![N-[1-(1H-Imidazol-2-yl)propyl]prop-2-enamide](/img/structure/B2405100.png)